molecular formula C28H30FNO4 B2528771 (2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 680604-93-7

(2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2528771
CAS No.: 680604-93-7
M. Wt: 463.549
InChI Key: YABMIPZTCCEAKU-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C28H30FNO4 and its molecular weight is 463.549. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Studies on similar compounds involve the synthesis of benzylisoquinoline alkaloids, highlighting methods for creating complex organic molecules with potential pharmacological activities. For instance, new benzylisoquinoline alkaloids have been isolated from natural sources, providing complete NMR data for these compounds, which aids in understanding their chemical structures and potential functionalities (Pudjiastuti et al., 2010).

Crystal Structure and DFT Study

  • Crystallographic and computational studies (DFT) of molecules with similar structural motifs have been performed to understand their physical and chemical properties. For example, the crystal structure analysis and DFT studies provide insights into the molecular geometry, electronic structure, and potential reactivity of such compounds (P.-Y. Huang et al., 2021).

Anticancer and Antitumor Activity

  • Some derivatives are synthesized and evaluated for their anticancer and antitumor activities, showing distinct inhibition against various cancer cell lines. This suggests that compounds with similar structures may serve as leads for developing new anticancer agents (Zhi-hua Tang & W. Fu, 2018).

Antioxidant Properties

  • The antioxidant properties of compounds containing phenyl and methanone groups have been explored, indicating that such molecules can effectively scavenge free radicals and may offer protective benefits against oxidative stress (H. T. Balaydın et al., 2010).

Weak Interactions and Crystal Packing

  • Research on similar compounds also delves into the study of weak interactions in their crystal packing, revealing the influence of fluorine atoms on molecular conformations and intermolecular interactions. Such studies are critical for understanding the solid-state properties and potential applications of these compounds (A. Choudhury et al., 2003).

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO4/c1-18(2)19-9-11-21(12-10-19)34-17-25-23-16-27(33-4)26(32-3)15-20(23)13-14-30(25)28(31)22-7-5-6-8-24(22)29/h5-12,15-16,18,25H,13-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABMIPZTCCEAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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